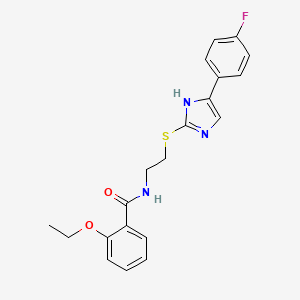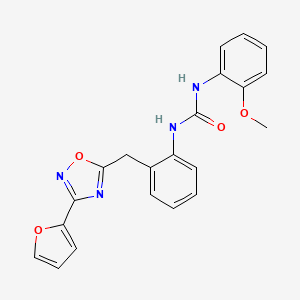
4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is a complex organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both aromatic and thiosemicarbazide moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide typically involves multiple steps:
-
Formation of the Benzyl Intermediate: : The synthesis begins with the preparation of the 3,4-dimethoxybenzyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Thiosemicarbazide Formation: : The next step involves the reaction of the benzyl intermediate with thiosemicarbazide. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiosemicarbazide derivative.
-
Acylation: : The final step is the acylation of the thiosemicarbazide derivative with 2-(4-chlorophenylthio)propionyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the thiosemicarbazide moiety, converting it into corresponding amines. Sodium borohydride is a typical reducing agent used for this purpose.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration and halogenation can be performed using nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. The thiosemicarbazide moiety is known to interact with biological macromolecules, potentially inhibiting the growth of bacteria and cancer cells.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies have shown that thiosemicarbazides can act as enzyme inhibitors, which may be useful in treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong bonds with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the death of bacterial or cancer cells.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)acetyl)thiosemicarbazide
- 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)butyryl)thiosemicarbazide
Comparison
Compared to similar compounds, 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is unique due to the specific positioning of the propionyl group. This positioning can influence its reactivity and biological activity, potentially making it more effective as an antimicrobial or anticancer agent. The presence of the 3,4-dimethoxybenzyl group also enhances its ability to interact with biological targets, increasing its potential therapeutic applications.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-[(3,4-dimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-12(28-15-7-5-14(20)6-8-15)18(24)22-23-19(27)21-11-13-4-9-16(25-2)17(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBSMBTOKAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC(=C(C=C1)OC)OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705064.png)
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)
![(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2705067.png)



![2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2705073.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2705074.png)
![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2705076.png)

![2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2705078.png)
